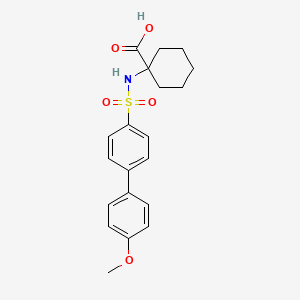

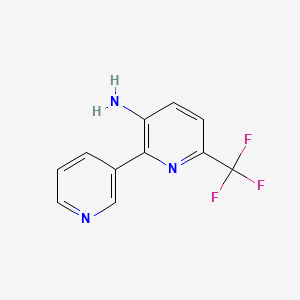

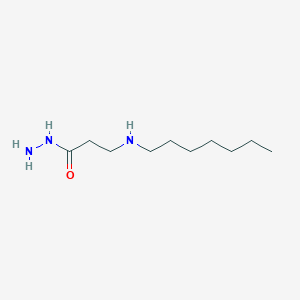

![molecular formula C12H7ClF3N B1451098 4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine CAS No. 4393-93-5](/img/structure/B1451098.png)

4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine

Vue d'ensemble

Description

“4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Pharmacophore Design for p38 MAP Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including those with pyridine substituents, have been identified as selective inhibitors of p38 MAP kinase, which is implicated in proinflammatory cytokine release. Research has focused on the design, synthesis, and activity studies of these compounds, highlighting the importance of the pyridine substituent in achieving high binding selectivity and potency (Scior et al., 2011).

Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which serve as key precursors for medicinal and pharmaceutical industries, has been significantly advanced through the use of hybrid catalysts. This research demonstrates the versatility of pyridine-based compounds in facilitating complex synthetic pathways, offering insights into novel catalytic applications for developing lead molecules (Parmar et al., 2023).

Chemistry and Properties of Pyridine Complexes

Studies on compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine have showcased a broad range of chemical properties and complexation behaviors. These findings underscore the structural versatility of pyridine-based ligands in forming complexes with diverse spectroscopic, magnetic, and biological activities, suggesting areas of unexplored potential (Boča et al., 2011).

Chemosensing Applications of Pyridine Derivatives

Pyridine derivatives exhibit a wide range of biological activities and are highly effective as chemosensors for various ions and neutral species. Their high affinity and selectivity make them suitable for applications in analytical chemistry, highlighting their potential in designing biologically active compounds and chemosensors for environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Environmental Impact of Fluorinated Alternatives

Research on the environmental impact of fluorinated alternatives to PFAS compounds, which include pyridine-based derivatives, has shown that these substances possess systemic multi-organ toxicities. This highlights the urgent need for additional toxicological studies to assess their safety and environmental compatibility, underscoring the importance of pyridine derivatives in environmental science (Wang et al., 2019).

Safety And Hazards

When handling this compound, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn. In case of inadequate ventilation, respiratory protection should be worn .

Orientations Futures

Propriétés

IUPAC Name |

4-[2-chloro-5-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N/c13-11-2-1-9(12(14,15)16)7-10(11)8-3-5-17-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTHNPRWSZLPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673527 | |

| Record name | 4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine | |

CAS RN |

4393-93-5 | |

| Record name | 4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

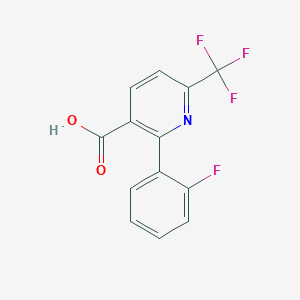

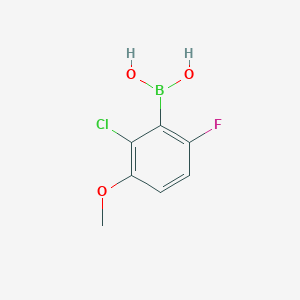

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)

![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)